![molecular formula C20H15ClN2O2 B3002604 2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2109570-39-8](/img/structure/B3002604.png)
2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C20H15ClN2O2 and its molecular weight is 350.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure Analysis
A related organo-amino compound was synthesized, showing significant structural insights through X-ray diffraction studies. This compound demonstrates notable crystal and molecular structures, offering insights into the chemical characteristics and potential applications of similar compounds (Anouar et al., 2019).
NMR Spectroscopy Characterization
Another compound, closely related in structure, has been characterized using advanced NMR spectroscopy techniques. This research provides detailed information on the molecular structure and interactions within the compound (Dioukhane et al., 2021).
Chemical Properties and Interactions
Infrared and Raman Spectroscopy Analysis
Studies using FTIR and Raman spectroscopy on similar compounds have revealed critical data about their vibrational modes and molecular interactions. Such studies are essential for understanding the chemical properties of these compounds (Arjunan et al., 2009).
Ultrasonic Investigation in Solvents
Research involving ultrasonic studies of related compounds in different solvents has been conducted. This research is crucial for understanding the solubility and interaction of these compounds in various environments, which is essential for their application in different scientific fields (Tekade et al., 2019).
Potential Applications
Corrosion Inhibition Studies
Research on related aza-pseudopeptides has demonstrated their efficacy as corrosion inhibitors. This suggests potential applications of similar compounds in protecting materials against corrosion (Chadli et al., 2017).
Photophysical Properties Study
Studies on compounds with structural similarities have focused on their luminescent properties and photo-induced electron transfer, indicating potential applications in photophysical and photochemical fields (Gan et al., 2003).
Properties
IUPAC Name |
2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c1-11-7-13-9-14(18(21)22-17(13)8-12(11)2)10-23-19(24)15-5-3-4-6-16(15)20(23)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMSOKAJUKNINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B3002523.png)
![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)
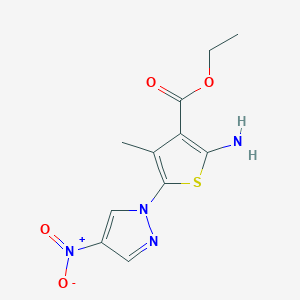
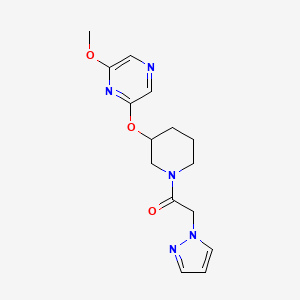
![1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3002527.png)
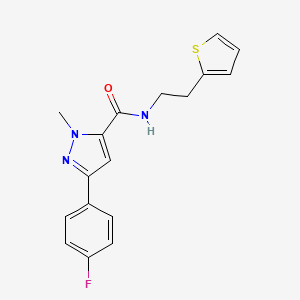

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)
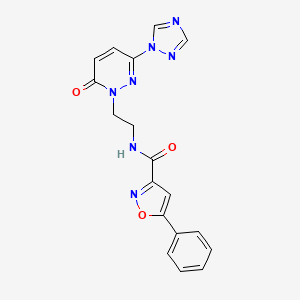
![3-bromo-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002533.png)
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)

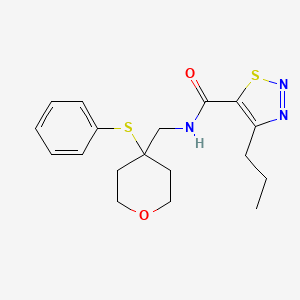
![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)
